molecular formula C10H12BrN3O2 B13489262 1-(2-Bromo-3-nitrophenyl)piperazine

1-(2-Bromo-3-nitrophenyl)piperazine

Katalognummer: B13489262
Molekulargewicht: 286.13 g/mol
InChI-Schlüssel: JGWDNZPRXJTKIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound this compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-3-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-bromo-3-nitroaniline with piperazine. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or dimethylformamide, and requires heating to facilitate the substitution process. The reaction conditions may vary, but a typical procedure involves refluxing the reaction mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

1-(2-Bromo-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amine-substituted product.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides or other oxidized derivatives.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas, tin(II) chloride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound and its derivatives are used in biological studies to investigate their effects on various biological targets, including enzymes and receptors.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist. The presence of the bromine and nitro groups can influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-3-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chloro-3-nitrophenyl)piperazine: Similar to the bromine derivative, but with a chlorine atom instead of bromine. The substitution of chlorine may result in different reactivity and biological activity.

    1-(2-Bromo-4-nitrophenyl)piperazine: The position of the nitro group is different, which can affect the compound’s chemical properties and interactions with biological targets.

    1-(2-Bromo-3-methylphenyl)piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C10H12BrN3O2

Molekulargewicht

286.13 g/mol

IUPAC-Name

1-(2-bromo-3-nitrophenyl)piperazine

InChI

InChI=1S/C10H12BrN3O2/c11-10-8(13-6-4-12-5-7-13)2-1-3-9(10)14(15)16/h1-3,12H,4-7H2

InChI-Schlüssel

JGWDNZPRXJTKIX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C(=CC=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.